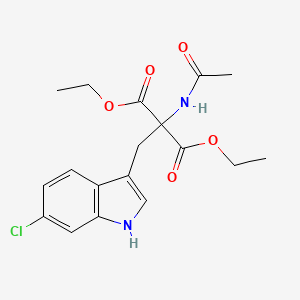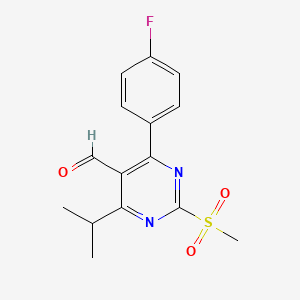
Z-Pro-Ala-Gly-Pro-4M-betana
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic peptide compound with a specific sequence of amino acids. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana, where “Z” stands for the benzyloxycarbonyl protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves multiple steps, starting with the protection of amino groups using the benzyloxycarbonyl group. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
化学反応の分析
Types of Reactions
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
科学的研究の応用
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of bio-compatible materials and as a component in various biochemical assays.
作用機序
The mechanism of action of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Hydroxy-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methyl-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Ethoxy-betana
Uniqueness
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
100900-21-8 |
|---|---|
分子式 |
C34H39N5O7 |
分子量 |
629.7 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |
InChIキー |
UDKUGLWNVKOFSM-FAQZDJIUSA-N |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
正規SMILES |
CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
同義語 |
Z-PRO-ALA-GLY-PRO-4M-BETANA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)

